5-amino-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide
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Overview
Description
5-amino-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound features a pyrazole ring fused with a thiazole ring, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Formation of the Pyrazole Ring: The pyrazole ring is often formed by the condensation of hydrazine with a 1,3-dicarbonyl compound.
Coupling of Thiazole and Pyrazole Rings: The thiazole and pyrazole rings are then coupled through a nucleophilic substitution reaction, typically using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, often using ammonia or an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-amino-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the carboxamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Ammonia, amine derivatives, and various nucleophiles.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-amino-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Pharmaceuticals: It is used as a lead compound in the development of new drugs targeting various diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology: It is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 5-amino-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-amino-1H-pyrazole-4-carboxamide: Lacks the thiazole ring, which may result in different biological activities.
N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide: Lacks the amino group, which can affect its reactivity and interactions with biological targets.
5-amino-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide: Contains a methyl group instead of a phenyl group, which can influence its chemical properties and biological activities.
Uniqueness
The presence of both the thiazole and pyrazole rings, along with the amino and carboxamide functional groups, makes 5-amino-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide unique. This combination of structural features contributes to its diverse chemical reactivity and potential for various scientific applications.
Properties
IUPAC Name |
5-amino-N-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5OS/c14-11-9(6-15-18-11)12(19)17-13-16-10(7-20-13)8-4-2-1-3-5-8/h1-7H,(H3,14,15,18)(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAURZGPPSESCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(NN=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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